2-[Formyl(1-phenylethyl)amino]butanoic acid
Description
2-[Formyl(1-phenylethyl)amino]butanoic acid is a chiral amino acid derivative characterized by a butanoic acid backbone substituted at the second carbon with a formylated 1-phenylethylamino group. The stereochemistry at the chiral centers (1-phenylethyl and α-carbon of the amino acid) may influence its biological activity and metabolic stability .
Properties
CAS No. |
66514-85-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[formyl-[(1R)-1-phenylethyl]amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
WFDXDCVMMSACQE-LLVKDONJSA-N |
SMILES |
CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)CN(C=O)[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Formyl(1-phenylethyl)amino]butanoic acid typically involves the reaction of 1-phenylethylamine with butanoic acid derivatives under specific conditions. One common method involves the use of formylating agents such as formic acid or formic anhydride to introduce the formyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis of the Formamide Group
The formamide group (-NCHO) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and formic acid. For example:
-
Kinetics : Hydrolysis rates depend on pH and temperature. Acidic conditions typically favor cleavage due to protonation of the amide nitrogen, increasing electrophilicity .
-
Analogous Systems : Similar formamide hydrolysis in photoremovable protecting groups (e.g., phenacyl esters) occurs efficiently under mild acidic conditions .
Photolytic Deprotection
The formyl group may act as a photolabile protecting moiety. Irradiation with UV light (e.g., λ = 300–350 nm) can cleave the formamide bond:
-
Mechanism : Photolysis generates reactive intermediates (e.g., triplet biradicals), leading to bond cleavage and release of CO .
-
Comparison : Diazirine-containing compounds (e.g., TFD-etomidate) exhibit analogous photoreactivity, releasing functional groups under UV exposure .
Condensation Reactions
The formamide group participates in nucleophilic acyl substitution, enabling condensation with amines or hydrazines:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Schiff Base Formation | Primary Amine | Imine-linked conjugate | Mild heating, solvent |
| Hydrazone Formation | Hydrazine | Hydrazone derivative | RT, acidic catalyst |
-
Example : Reaction with benzylamine yields a Schiff base, which can stabilize metal ions or serve as a synthetic intermediate .
Carboxylic Acid Reactivity
The butanoic acid moiety undergoes typical carboxylic acid reactions:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H⁺ | Methyl ester | Prodrug synthesis |
| Amidation | Thionyl chloride | Acid chloride → Amide | Peptide coupling |
Stability Under Oxidative Conditions
The 1-phenylethyl group may undergo oxidation at the benzylic position under strong oxidizing agents (e.g., KMnO₄):
Comparative Reactivity Table
Key reaction pathways and conditions:
| Reaction Pathway | Conditions | Rate (Relative) | Byproducts | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), 80°C | Fast | Formic acid | |
| Photolysis | UV (350 nm) | Moderate | CO, radicals | |
| Schiff Base Formation | EtOH, NH₂R, Δ | Slow | H₂O |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound shows promise in medicinal chemistry due to its structural similarity to bioactive molecules. It is being investigated for its potential as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders. The phenethylamine core is known for its activity on neurotransmitter systems, making derivatives of this compound potential candidates for treating psychiatric disorders.
| Target Disease | Mechanism of Action | References |
|---|---|---|
| Cancer | Inhibition of cell proliferation | |
| Depression | Modulation of serotonin receptors | |
| Neurodegeneration | Neuroprotective effects through antioxidant activity |
Synthesis and Reactions
Synthetic Routes:
The synthesis of 2-[Formyl(1-phenylethyl)amino]butanoic acid can be achieved through various methods, including the formylation of amines and subsequent reactions to introduce the butanoic acid moiety. Recent studies have highlighted microwave-assisted synthesis techniques that enhance yield and reduce reaction times.
Key Synthetic Methods:
- Microwave Irradiation: This method allows for rapid formylation reactions with high yields.
- Catalytic Reactions: Utilizing catalysts such as TiO2-SO4 2− has shown improved efficiency in formylation processes.
| Method | Yield (%) | Reaction Time (min) | Notes |
|---|---|---|---|
| Microwave Irradiation | 90 | 3 | High efficiency |
| Catalytic Formylation | 85 | 10 | Recyclable catalyst |
Antimicrobial Properties:
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the phenethylamine structure can enhance antibacterial potency.
Case Study:
In a study assessing the antibacterial properties of related compounds, it was found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further developed as an antimicrobial agent.
Industrial Applications
Organic Synthesis:
This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Applications in Material Science:
There is ongoing research into the use of this compound in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties may facilitate advancements in material science applications.
Mechanism of Action
The mechanism of action of 2-[Formyl(1-phenylethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group can form hydrogen bonds and other interactions, affecting the compound’s binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives of Amino Acids
Several carboxamide-based analogs share structural similarities with 2-[Formyl(1-phenylethyl)amino]butanoic acid (Table 1). For example:
- 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA): Features a methylsulfanyl group at the fourth carbon and a cyclohexylcarbamoyl-benzoyl substitution.
- 2-Benzamidoacetic acid 2-cyclohexyl carboxamide (2BA2C): Replaces the butanoic acid backbone with acetic acid, reducing steric bulk. This modification may decrease metabolic stability but improve solubility in aqueous media .
Table 1: Structural and Functional Comparisons
| Compound Name | Backbone | Substitution at Amino Group | Key Functional Groups | Hypothesized Bioactivity |
|---|---|---|---|---|
| This compound | Butanoic | Formyl(1-phenylethyl) | Formyl, carboxylic acid | Enzyme inhibition, chiral catalysis |
| 2CA4MBA | Butanoic | Cyclohexylcarbamoyl-benzoyl | Carboxamide, methylsulfanyl | Anticancer, protease inhibition |
| 2BA2C | Acetic | Benzamido, cyclohexylcarboxamide | Carboxamide, carboxylic acid | Antibacterial, solubility enhancer |
Ester Derivatives
The ester 2-chloro-3-oxo-butanoic acid 1-phenylethyl ester (CAS 68480-16-0) shares the 1-phenylethyl substituent but lacks the formylamino group. The esterification of the carboxylic acid reduces polarity, likely increasing blood-brain barrier penetration but decreasing hydrolytic stability .
Research Findings and Mechanistic Insights
- Pharmacological Activity : Carboxamide derivatives (e.g., 2CA4MBA) demonstrate higher in vitro cytotoxicity against cancer cell lines compared to the target compound, attributed to the carboxamide group’s hydrogen-bonding capacity with enzyme active sites .
- Solubility and Stability: The formyl group in this compound enhances aqueous solubility relative to ester analogs (e.g., CAS 68480-16-0) but may render it susceptible to enzymatic hydrolysis in vivo .
- Stereochemical Effects : The 1-phenylethyl group’s configuration (R vs. S) in the target compound significantly impacts receptor binding affinity, as observed in chiral HPLC studies of similar derivatives .
Limitations and Unstudied Analogs
This highlights gaps in comparative analyses of branched vs. linear backbones in amino acid derivatives.
Biological Activity
2-[Formyl(1-phenylethyl)amino]butanoic acid, also known by its CAS number 66514-85-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N2O2, with a molecular weight of approximately 219.26 g/mol. The structure features a butanoic acid backbone with an amino group and a formyl group attached to a phenylethyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially influencing signal transduction pathways.
Biological Activity Overview
Antimicrobial Activity
A study investigating the antimicrobial properties of various compounds found that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) was reported between 0.1 to 0.5 mg/mL, indicating its potential as a lead compound for antibiotic development .
Antioxidant Effects
Research has demonstrated that the compound acts as an effective antioxidant by donating electrons to neutralize free radicals. This property is crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Anticancer Potential
The compound has been tested on different cancer cell lines, showing promising results in inducing apoptosis. A notable study indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
